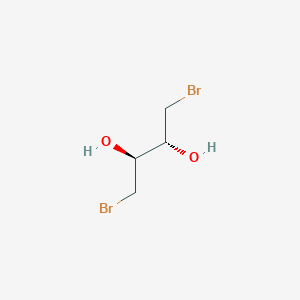
Dibromo-meso-erythritol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo-meso-erythritol (DBME) is a halogenated sugar alcohol that has been widely used in scientific research due to its unique properties. It is a four-carbon sugar alcohol with two bromine atoms attached to the meso position, making it a chiral molecule. DBME has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of Dibromo-meso-erythritol is not fully understood, but it is believed to interact with enzymes and proteins through hydrogen bonding and halogen bonding. Dibromo-meso-erythritol has been shown to inhibit the activity of various enzymes, including aldose reductase and lactate dehydrogenase. It has also been shown to bind to proteins such as bovine serum albumin and human serum albumin.
Effets Biochimiques Et Physiologiques
Dibromo-meso-erythritol has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the modulation of immune responses. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dibromo-meso-erythritol in lab experiments is its chiral nature, which allows for the investigation of stereochemistry in enzymatic reactions. It is also a stable and easily synthesized compound. However, one limitation of using Dibromo-meso-erythritol is its toxicity, which can limit the concentration used in experiments.
Orientations Futures
There are several future directions for the use of Dibromo-meso-erythritol in scientific research. One potential area of investigation is the development of Dibromo-meso-erythritol-based drugs for the treatment of various diseases. Another area of interest is the use of Dibromo-meso-erythritol in the study of protein-ligand interactions, particularly in the development of new drugs. Additionally, the use of Dibromo-meso-erythritol in asymmetric synthesis and chiral chromatography is an area of ongoing research.
Méthodes De Synthèse
Dibromo-meso-erythritol can be synthesized using several methods, including the reaction of meso-erythritol with bromine in the presence of a strong acid catalyst. Another method involves the reaction of meso-erythritol with hydrogen bromide and acetic anhydride. Both methods result in the formation of Dibromo-meso-erythritol with high yields and purity.
Applications De Recherche Scientifique
Dibromo-meso-erythritol has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug design. It has also been used as a chiral auxiliary in asymmetric synthesis, as well as a reference compound for chiral chromatography. Dibromo-meso-erythritol is particularly useful in the study of enzymes that require a chiral substrate, as its unique structure allows for the investigation of stereochemistry in enzymatic reactions.
Propriétés
Numéro CAS |
1947-59-7 |
|---|---|
Nom du produit |
Dibromo-meso-erythritol |
Formule moléculaire |
C4H8Br2O2 |
Poids moléculaire |
247.91 g/mol |
Nom IUPAC |
(2S,3R)-1,4-dibromobutane-2,3-diol |
InChI |
InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4+ |
Clé InChI |
XOWDQAHYPSENAC-ZXZARUISSA-N |
SMILES isomérique |
C([C@H]([C@H](CBr)O)O)Br |
SMILES |
C(C(C(CBr)O)O)Br |
SMILES canonique |
C(C(C(CBr)O)O)Br |
Autres numéros CAS |
1947-59-7 |
Synonymes |
(2R,3S)-1,4-Dibromo-2,3-butanediol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




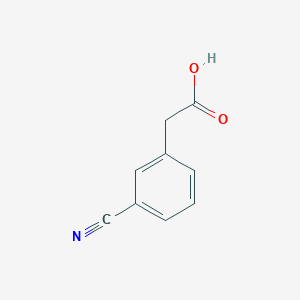
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)

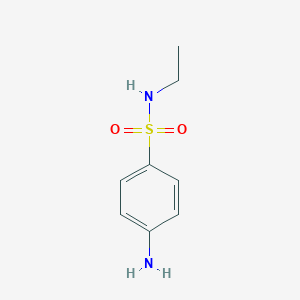
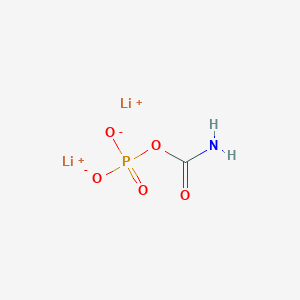

![2-[2-(2-Thienyl)ethyl]benzoic acid](/img/structure/B167924.png)
![2-Methyl-3,5,7,8,9-pentazabicyclo[4.3.0]nona-2,4,6,8-tetraene](/img/structure/B167925.png)
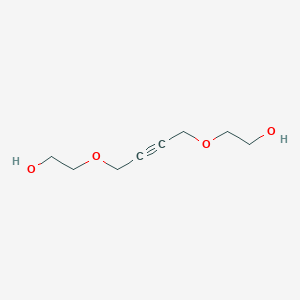
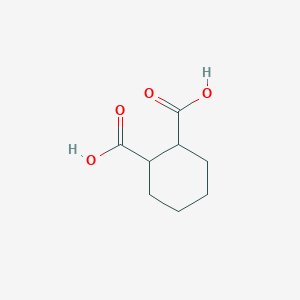
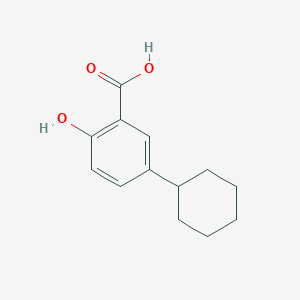
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
